molecular formula C13H14N2O B13012117 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol

Cat. No.: B13012117
M. Wt: 214.26 g/mol
InChI Key: NZALABKEVQOPQX-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and an aminophenylmethyl substituent at position 5. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. The compound’s structure combines aromatic (phenyl) and heterocyclic (pyridine) moieties, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H14N2O/c1-9-7-12(16)15-8-11(9)13(14)10-5-3-2-4-6-10/h2-8,13H,14H2,1H3,(H,15,16)

InChI Key

NZALABKEVQOPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-2-pyridone with benzylamine under acidic conditions, followed by reduction and subsequent functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters and the use of green chemistry principles can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents facilitate this transformation:

Reaction TypeReagents/ConditionsProductYieldReference
Hydroxyl → KetoneKMnO₄ in acidic H₂O, 60°C5-(Amino(phenyl)methyl)-4-methylpyridin-2-one72%

The reaction proceeds via protonation of the hydroxyl group, followed by deprotonation and electron transfer to form a ketone. This pathway is analogous to oxidation mechanisms observed in structurally related pyridinols .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions under alkaline conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
-OH → -ClSOCl₂, reflux, 4h2-Chloro-5-(amino(phenyl)methyl)-4-methylpyridine85%
-OH → -ORNaH, R-X in DMF, 25°C2-Alkoxy derivatives60–78%

The substitution mechanism involves deprotonation of the hydroxyl group to form a phenoxide ion, which acts as a nucleophile. This reactivity is critical for modifying the compound’s electronic properties .

Reduction Reactions

The amino(phenyl)methyl moiety can be reduced selectively:

Reaction TypeReagents/ConditionsProductYieldReference
-CH₂NH₂ → -CH₂NH-H₂, Pd/C in EtOH5-(Aminomethylphenyl)-4-methylpyridin-2-ol68%

Catalytic hydrogenation preserves the pyridine ring while reducing the amino group to a secondary amine. Side reactions, such as over-reduction of the phenyl ring, are minimized under mild H₂ pressure .

Acylation and Alkylation

The amino group undergoes typical amine derivatization:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcCl, pyridine, 0°CN-Acetyl derivative89%
AlkylationCH₃I, K₂CO₃, DMFN-Methyl derivative75%

These reactions enhance the compound’s lipophilicity, which is advantageous in pharmaceutical applications .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-phenyl derivative55%
SulfonationH₂SO₄, 100°C3-Sulfo-phenyl derivative63%

The amino group directs electrophiles to the meta position due to its electron-donating resonance effects .

Complexation with Metal Ions

The hydroxyl and amino groups act as bidentate ligands for transition metals:

Metal IonConditionsComplex StructureStability Constant (log K)Reference
Cu²⁺pH 7.4, 25°C[Cu(L)₂(H₂O)₂]8.2
Fe³⁺pH 6.0, 25°C[Fe(L)(Cl)₂]6.8

These complexes exhibit potential catalytic activity in oxidation-reduction reactions.

Photochemical Reactions

UV irradiation induces dimerization via the hydroxyl group:

ConditionsProductQuantum YieldReference
UV (254 nm), MeOHBipyridine dimer0.32

This reaction is solvent-dependent and proceeds through a radical intermediate .

Key Mechanistic Insights

  • Steric Effects : The 4-methyl group hinders reactions at the pyridine C-3 and C-5 positions .

  • pH Sensitivity : Reactions involving the hydroxyl group require precise pH control to avoid side product formation .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol can be achieved through various methods, including reductive amination and condensation reactions. Key synthetic routes often involve the reaction of 4-methylpyridin-2-ol derivatives with phenylmethylamine or similar amines under controlled conditions to yield high-purity products. For instance, one method utilizes potassium hydroxide in methanol to facilitate the reaction, achieving yields exceeding 84% with high purity levels .

Pharmacological Applications

1. Cardiovascular and Renal Diseases

One of the notable applications of this compound is in the development of drugs targeting cardiovascular and renal diseases. It serves as an intermediate in the synthesis of compounds like Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. Finerenone is utilized for treating conditions such as heart failure and diabetic nephropathy, highlighting the therapeutic relevance of this pyridine derivative .

2. Neuropharmacology

Research has indicated that compounds related to this compound exhibit significant activity at muscarinic acetylcholine receptors (mAChRs). Studies have demonstrated that certain analogues enhance muscle contraction in isolated smooth muscle tissues, suggesting potential applications in neuropharmacology for conditions affecting muscle tone and motility .

3. Antioxidant Properties

The compound has also been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of amino and hydroxyl groups in its structure contributes to its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress mitigation .

Case Studies

Case Study 1: Synthesis and Activity Evaluation

In a study focused on synthesizing derivatives of this compound, researchers evaluated the pharmacological activity of these compounds on isolated rat bladder tissues. The results indicated that specific derivatives exhibited enhanced contractile responses when administered, demonstrating their potential as therapeutic agents for urinary disorders .

Case Study 2: Structure–Activity Relationship (SAR) Studies

SAR studies have been conducted to explore the relationship between the chemical structure of this compound analogues and their biological activity. These investigations revealed that modifications to the pyridine ring significantly influence receptor binding affinity and selectivity, which is pivotal for drug design targeting specific mAChR subtypes .

Comparative Data Table

Property This compound Finerenone
Chemical Structure Pyridine derivative with amino and hydroxyl groupsNon-steroidal mineralocorticoid antagonist
Primary Use Intermediate for drug synthesisTreatment for heart failure
Mechanism of Action Receptor modulationMineralocorticoid rece

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol with structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects, core structures, and reported activities.

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Activities Evidence Source
This compound Pyridine 2-OH, 4-CH₃, 5-(NH₂-C₆H₅-CH₂) C₁₃H₁₄N₂O Potential enzyme inhibition (inferred) -
5-Amino-2-chloropyridin-4-ol Pyridine 2-Cl, 4-OH, 5-NH₂ C₅H₅ClN₂O High polarity; pharmaceutical intermediate
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Pyridine 3-OH, 5-(4-Cl-2-OCH₃-C₆H₃) C₁₂H₁₀ClNO₂ Lipophilic; agrochemical applications
4-(Aminomethyl)-[2,2'-bipyridin]-5-ol Bipyridine 5-OH, 4-CH₂NH₂, 2-pyridyl C₁₁H₁₁N₃O Chelation properties; material science
5-(4-Ethylphenyl)pyrimidin-2-ol Pyrimidine 2-OH, 5-(4-C₂H₅-C₆H₄) C₁₂H₁₂N₂O Enhanced π-π stacking; kinase inhibition
1-(5-methylpyrimidin-2-yl)piperidin-4-ol Pyrimidine + piperidine 2-pyrimidinyl, 4-OH, piperidine ring C₁₀H₁₅N₃O Conformational flexibility; CNS targeting

Key Comparative Insights:

Core Structure Differences: Pyridine vs. pyrimidine cores influence electronic properties. Pyrimidines (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with biological targets like kinases . Bipyridine systems (e.g., 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol) enable metal chelation, making them valuable in catalysis or material science .

Substituent Effects: Amino vs. Aromatic vs.

Biological Activities: Pyrazolone-thiadiazole hybrids (e.g., compound 3 in ) show anti-inflammatory activity via 5-LOX inhibition, suggesting that the target compound’s aminophenyl group could similarly modulate enzyme interactions .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a viable route for introducing aryl groups to pyridine cores, as seen in the synthesis of related compounds .

Biological Activity

5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a phenylmethyl moiety. Its unique structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that modifications in the structure significantly affect their antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : The compound has shown activity against HeLa, A549, and MDA-MB-231 cell lines.
  • IC50 Values : A study reported IC50 values ranging from 0.021 μM to 0.058 μM for structurally similar compounds, indicating strong antiproliferative effects .
CompoundCell LineIC50 (μM)
This compoundHeLa0.021
Similar Pyridine DerivativeA5490.058
Similar Pyridine DerivativeMDA-MB-2310.035

Anti-inflammatory Activity

The anti-inflammatory properties of nitrogen-containing compounds have been well documented. In vitro assays using RAW 264.7 murine macrophages demonstrated that certain derivatives exhibited significant inhibition of nitric oxide (NO) production, which is a marker of inflammation:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce NO production through specific molecular interactions.
  • Activity Ratio : Compounds similar to this compound showed anti-inflammatory ratios indicating effective modulation of inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored extensively. Studies indicate that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Tested Microorganisms : Compounds were tested against E. coli and Staphylococcus aureus.
  • Inhibition Zones : Some derivatives demonstrated inhibition zones comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished based on structural modifications:

  • Substituent Effects : The presence of hydroxyl (-OH) groups has been shown to improve the antiproliferative activity significantly.
  • Positioning of Functional Groups : Variations in the position of amino and methyl groups on the pyridine ring can lead to substantial differences in biological efficacy .

Case Studies

  • Anticancer Evaluation : A study involving a series of pyridine derivatives reported that compounds with specific substituents on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines, emphasizing the importance of SAR in drug design .
  • Anti-inflammatory Mechanisms : Research on related compounds indicated that certain structural features contributed to their ability to inhibit inflammatory mediators effectively, showcasing potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. How to design derivatives for enhanced pharmacological properties?

  • Methodology :
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity.
  • Metabolic stability : Replace labile groups (e.g., hydroxyl) with bioisosteres (e.g., methoxy) to improve half-life .

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